molecular formula C4H3BrF6O B045433 2-(Bromomethyl)hexafluoropropan-2-ol CAS No. 503169-76-4

2-(Bromomethyl)hexafluoropropan-2-ol

Cat. No. B045433
M. Wt: 260.96 g/mol
InChI Key: XMGSMOCOWOKNNK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)hexafluoropropan-2-ol is a chemical compound with the molecular formula C4H3BrF6O and a molecular weight of 260.96 . It is also known by the Chemical Abstracts Service (CAS) number 503169-76-4 .


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)hexafluoropropan-2-ol consists of 4 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 6 fluorine atoms, and 1 oxygen atom . Unfortunately, the detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

2-(Bromomethyl)hexafluoropropan-2-ol has a boiling point of 101-103°C and a density of 1.9 . It is a clear liquid . The pKa value is predicted to be 8.40±0.29 .

Scientific Research Applications

Application 1: Synthesis of Ethers of Hydroxypyridines

  • Summary of the Application : 2-(Bromomethyl)hexafluoropropan-2-ol is used in the synthesis of ethers of hydroxypyridines via diazotization of aminopyridines and aminoquinolines under acid-free conditions . These ethers often exhibit biological activity and are currently explored as promising 19 F MRI contrast agents .
  • Methods of Application or Experimental Procedures : The reaction involves diazotization of aminopyridines and aminoquinolines with t-BuONO in hexafluoropropan-2-ol in the absence of acids or other initiators . This reaction is the first general route toward 2-, 3-, and 4- [(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridines .
  • Results or Outcomes : The reaction provides a more general route that allows accessing fluoroalkoxylated heterocycles .

Application 2: Proteomics Research

  • Summary of the Application : 2-(Bromomethyl)hexafluoropropan-2-ol is used as a specialty product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology and disease mechanisms.
  • Results or Outcomes : The outcomes of proteomics research can also vary widely. They may include the identification of new proteins, the elucidation of protein structures, the determination of protein functions, and the identification of changes in protein expression associated with disease states .

Application 3: Organic Synthesis

  • Summary of the Application : 2-(Bromomethyl)hexafluoropropan-2-ol is used as a specialty solvent for organic synthesis, particularly for reactions involving oxidations and strong electrophiles . For example, it enhances the reactivity of hydrogen peroxide as applied to Baeyer-Villiger oxidation of cyclic ketones .
  • Results or Outcomes : The outcomes of organic synthesis research can also vary widely. They may include the synthesis of new organic compounds, the elucidation of reaction mechanisms, and the development of new synthetic methodologies .

Safety And Hazards

The safety data sheet for 2-(Bromomethyl)hexafluoropropan-2-ol indicates that it is dangerous . It has hazard statements H226-H302+H312+H332-H314, which means it is flammable, harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage . The precautionary statements are P210-P260-P280-P310, which advise to keep away from heat/sparks/open flames/hot surfaces, avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and immediately call a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name

2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF6O/c5-1-2(12,3(6,7)8)4(9,10)11/h12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGSMOCOWOKNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457681
Record name 2-(Bromomethyl)hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)hexafluoropropan-2-ol

CAS RN

503169-76-4
Record name 2-(Bromomethyl)hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)hexafluoropropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Marseglia - 2020 - repository.unipr.it
I recettori ad attività chinasica sono responsabili della trasduzione e dell'amplificazione di molteplici fattori di crescita che regolano la proliferazione e la sopravvivenza cellulare. L’…
Number of citations: 0 www.repository.unipr.it

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